molecular formula C13H10ClN3O3S B2719376 6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile CAS No. 338774-43-9

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile

Cat. No. B2719376
CAS RN: 338774-43-9
M. Wt: 323.75
InChI Key: UWRXUPADVVOYQQ-UHFFFAOYSA-N
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Description

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile (6-ACMN) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. 6-ACMN is a small molecule with a unique structure that allows it to interact with a variety of proteins, enzymes, and receptors. It has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the sulfonyl group and the pyridine ring, make it an attractive candidate for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceutical agents. Some specific applications include:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Key applications include:

Chemical Biology

The compound’s interactions with biological systems are of interest:

properties

IUPAC Name

6-amino-5-(4-chlorophenyl)sulfonyl-2-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-20-13-8(7-15)6-11(12(16)17-13)21(18,19)10-4-2-9(14)3-5-10/h2-6H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXUPADVVOYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile

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